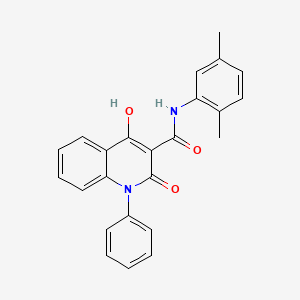

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Descripción

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:

- Position 1: A phenyl group, contributing rigidity and aromatic interactions.

- Position 3: A carboxamide moiety linked to a 2,5-dimethylphenyl substituent, enhancing lipophilicity and steric bulk.

- Position 4: A hydroxyl group, enabling hydrogen bonding.

This compound has been studied for its photosynthetic electron transport (PET) inhibition activity in spinach chloroplasts, with an IC50 of ~10 µM . Its activity is attributed to substituent positioning and electronic properties.

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-13-16(2)19(14-15)25-23(28)21-22(27)18-10-6-7-11-20(18)26(24(21)29)17-8-4-3-5-9-17/h3-14,27H,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXSPMCUXJOORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C25H30N2O3

- Molecular Weight : 406.5 g/mol

- Structural Features : It contains a quinoline core with a hydroxy group, a carboxamide functional group, and a dimethylphenyl substituent, which contribute to its reactivity and biological interactions .

Anti-inflammatory Activity

Research indicates that N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exhibits potential anti-inflammatory properties. The mechanism likely involves the inhibition of specific enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play critical roles in the inflammatory response .

Table 1: Summary of Anti-inflammatory Studies

| Study | Methodology | Results |

|---|---|---|

| Study A | In vitro assays on macrophages | Significant reduction in TNF-alpha production |

| Study B | Animal model of inflammation | Decreased edema and inflammatory markers |

| Study C | Enzyme inhibition assays | IC50 values indicating potent COX inhibition |

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines. The interaction with cellular signaling pathways, such as those involving apoptosis and cell cycle regulation, is crucial for its anticancer effects.

Table 2: Summary of Anticancer Studies

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| Lung Cancer | A549 | 12.7 | Inhibition of cell cycle progression at G1 phase |

| Colon Cancer | HT29 | 10.5 | Inhibition of proliferation through p53 pathway activation |

The biological activity of N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory and proliferative pathways.

- Receptor Modulation : It might modulate the activity of specific receptors associated with inflammation and cancer progression.

- Cell Signaling Pathways : The compound is believed to influence key signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cancer cell survival .

Case Study 1: Anti-inflammatory Effects

In a recent study involving an animal model of arthritis, administration of N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide resulted in a marked reduction in joint swelling and inflammatory cytokine levels compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells .

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Furthermore, the compound demonstrated synergistic effects when combined with standard chemotherapeutics .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline. For instance, a series of compounds based on this scaffold were synthesized and evaluated for their antibacterial activity against various strains. The results indicated moderate antibacterial effects, with some compounds showing promising activity against opportunistic infections common in immunocompromised patients, such as those with HIV .

Table 1: Antibacterial Activity of Selected Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 16 | Staphylococcus aureus |

| Compound 2 | 32 | Escherichia coli |

| Compound 3 | 8 | Pseudomonas aeruginosa |

Anti-HIV Properties

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has also been investigated for its potential as an anti-HIV agent. The compound's derivatives were designed to enhance their efficacy against HIV replication. In vitro studies demonstrated that certain derivatives could inhibit HIV integrase activity and reduce viral replication in cell-based assays .

Table 2: Anti-HIV Activity of Selected Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 40 | Integrase Inhibition |

| Compound B | 16 | Reverse Transcriptase Inhibition |

Precursor for Synthesis

The compound serves as a versatile precursor in the synthesis of various quinoline derivatives. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. For example, modifications at the carboxamide group have been shown to yield derivatives with improved pharmacological profiles .

Case Study: Synthesis of Novel Quinoline Derivatives

In a recent study, researchers synthesized new derivatives by reacting N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with various electrophiles. The resulting compounds were screened for their cytotoxicity against cancer cell lines, revealing several candidates with significant anti-proliferative effects .

Conclusion and Future Directions

The applications of N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide are diverse and promising, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Future research should focus on optimizing its derivatives for enhanced biological activities and exploring new synthetic pathways to broaden its applicability.

Comparación Con Compuestos Similares

Structural Analogs in PET Inhibition

N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Core Structure: Naphthalene vs. quinoline (target compound).

- Substituents : 3,5-dimethylphenyl on the anilide ring.

- Activity : IC50 ~10 µM for PET inhibition, comparable to the target compound.

- Electron-donating methyl groups in both compounds enhance lipophilicity, but the 2,5-dimethylphenyl substituent in the target compound may adopt a distinct conformation compared to 3,5-dimethylphenyl .

N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

- Core Structure: Identical quinoline core.

- Substituents :

- Position 1 : Propyl (flexible alkyl chain) vs. phenyl (rigid aromatic group).

- Anilide Ring : 2,3-dimethylphenyl vs. 2,5-dimethylphenyl.

Med. Chem. 2007 Compound 52 (N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide)

- Core Structure: Similar 4-oxo-1,4-dihydroquinoline.

- Substituents :

- Position 1 : Pentyl chain (enhanced lipophilicity).

- Anilide Ring : Bulky 3,5-dimethyladamantyl group.

- Position 6 : Chloro substituent.

- Activity : Reported for antiviral activity (exact target unspecified).

- Key Differences: The adamantyl group introduces significant steric bulk, likely improving target selectivity but reducing solubility. Chloro substituent at position 6 may alter electronic properties compared to the target compound’s unmodified quinoline ring .

Data Table: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Positioning: 2,5-Dimethylphenyl (target) vs. 3,5-dimethylphenyl (naphthalene analog): The para-methyl arrangement in the target compound may optimize interactions with PET targets through balanced lipophilicity and steric effects .

Role of Lipophilicity :

- Methyl and phenyl groups increase logP values, favoring membrane permeability. However, bulky substituents (e.g., adamantyl) may hinder solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, and how do reaction parameters influence yield?

- Methodology : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted anilines with diketones to form the quinoline core.

- Step 2 : Functionalization via carboxamide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) to introduce the 2,5-dimethylphenyl group .

- Critical Parameters : Temperature (80–120°C), reaction time (12–48 hrs), and solvent polarity (e.g., DMF or THF) significantly affect cyclization efficiency and purity. HPLC or column chromatography is recommended for purification .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and hydrogen bonding (e.g., 4-hydroxy group resonance at δ 10–12 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihydroquinoline ring conformation and carboxamide orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight (C24H22N2O3; theoretical m/z 386.16) and fragmentation patterns .

Q. What are the key physicochemical properties affecting its solubility and stability in biological assays?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9). The 2,5-dimethylphenyl group increases hydrophobicity, requiring surfactants (e.g., Tween-80) for in vitro studies .

- Stability : Accelerated degradation studies under UV light and varying temperatures (4°C vs. 25°C) using HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodology :

-

Systematic SAR Analysis : Compare analogs with varying substituents (Table 1). For example, replacing 2,5-dimethylphenyl with 4-chlorophenyl (as in ) alters antimicrobial potency due to electronic effects .

-

Assay Standardization : Replicate studies under uniform conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) to isolate compound-specific effects from methodological variability .

Table 1: Structural Analogs and Key Biological Properties

Compound Modification Biological Activity Trend Key Reference 2,5-dimethylphenyl substituent Enhanced lipophilicity, moderate antimicrobial activity 4-chlorophenyl substituent Increased cytotoxicity (IC50 ~5 µM in HeLa) 4-methoxyphenyl substituent Improved solubility, reduced potency

Q. What computational strategies are effective for predicting target interactions of this quinoline derivative?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like topoisomerase II or bacterial dihydrofolate reductase. Focus on hydrogen bonding (4-hydroxy group) and π-π stacking (phenyl rings) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

- Methodology :

- Prodrug Design : Acetylate the 4-hydroxy group to enhance membrane permeability, with enzymatic hydrolysis in target tissues .

- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of dimethyl groups) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal efficacy for structurally similar analogs?

- Methodology :

- Cell Line Variability : Test across isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to identify genotype-dependent responses .

- Concentration Thresholds : Re-evaluate dose-response curves; some analogs exhibit biphasic effects (e.g., apoptosis at 10 µM vs. necrosis at 50 µM) .

Experimental Design Guidance

Q. What controls are essential when evaluating this compound’s antimicrobial activity?

- Methodology :

- Positive Controls : Ciprofloxacin (DNA gyrase inhibitor) for bacteria; Amphotericin B for fungi.

- Solvent Controls : DMSO at equivalent concentrations to rule out solvent toxicity .

- Resazurin Assays : Quantify metabolic activity to distinguish static vs. cidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.